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Compound of Interest

Compound Name: 2-lodo-1-(perfluorohexyl)octane

Cat. No.: B175511

An In-depth Technical Guide to 2-lodo-1-(perfluorohexyl)octane

Abstract

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, reactivity, and applications of 2-lodo-1-(perfluorohexyl)octane. This
synthetic organofluorine compound, with the chemical formula C14H16F13l, is notable for its
unique structure, which combines a hydrophobic octane chain with a lipophobic and highly
fluorinated perfluorohexyl group. This distinct molecular architecture imparts properties such as
high thermal stability, low surface tension, and repellency to both water and oil, making it a
compound of significant interest in materials science and for consideration in biomedical
applications. This document is intended for researchers, scientists, and professionals in drug
development, presenting detailed data, experimental protocols, and visualizations to facilitate a
deeper understanding of this compound.

Core Chemical and Physical Properties

2-lodo-1-(perfluorohexyl)octane is a halogenated alkane characterized by a C6
perfluorinated chain attached to an eight-carbon hydrocarbon chain, with an iodine atom at the
second position of the octane moiety. This structure results in a high molecular weight and a
complex set of physicochemical properties. The compound is typically supplied for research
purposes with a purity of 95-96%.

Physical and Chemical Data Summary
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The key identifying and physical properties of 2-lodo-1-(perfluorohexyl)octane are
summarized in the table below for easy reference.

Property Value Source

1,11,2,2,3,3,4,4,5,5,6,6-

IUPAC Name tridecafluoro-8-
iodotetradecane

CAS Number 109574-84-7

Molecular Formula C14H16F13I

Molecular Weight 558.16 g/mol
GVWXUPPPAHSALU-

InChl Key

UHFFFAOYSA-N

CCCCCCC()CC(F)(F)C(F)

SMILES (F)C(F)(F)C(F)(F)C(F)(F)C(F)
(FF

Purity 95-96%

Heavy Atom Count 28

Rotatable Bond Count 11

Complexity 498

XLogP3 9.3

Refrigerated, 2-8°C, sealed in
Storage Temperature
dry, dark place

Synthesis and Manufacturing

The synthesis of 2-lodo-1-(perfluorohexyl)octane can be achieved through several precursor-
based methodologies that involve modifying a pre-existing carbon skeleton.

Synthesis Methodologies
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» Nucleophilic Substitution: A common and direct route involves the displacement of a different
halogen, such as bromine, from a precursor molecule. For instance, 1-(perfluorohexyl)octyl
bromide can be reacted with sodium iodide (Nal) in a polar aprotic solvent like
dimethylformamide (DMF) or tetrahydrofuran (THF). This Finkelstein-type reaction typically
requires heating to 80—100°C under an inert atmosphere and can achieve yields between
65% and 85%.

» Organometallic Reagent-Mediated Synthesis: Another approach utilizes organometallic
reagents. For example, 2-(perfluorohexyl)ethyl magnesium chloride can be generated in-situ
and then coupled with an appropriate alkyl halide to form the desired carbon backbone.

» Radical Addition: A related, non-iodinated compound, 2-perfluorohexyloctane, is prepared via
the radical addition of perfluorohexyl iodide to 1-octene using a radical initiator like AIBN at
80°C. The resulting iodo-adduct is then reduced. A similar strategy could be adapted for the
synthesis of 2-lodo-1-(perfluorohexyl)octane. A novel synthesis method for the related
perfluorohexyl n-octane involves the condensation of perfluorohexyl iodoalkane and 1-
octene using a photocatalyst, mercaptan, and a tertiary amine as a halogen atom scavenger.
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General Synthesis Pathways for 2-lodo-1-(perfluorohexyl)octane

Precursors Reagents
(e.g., 1-(perfluorohexyl)octyl bromide, 1-octene)| |(Nal, Organometallics, Radical Initiators)

Reaction

Synthesis Reaction

rude Product

2-lodo-1-(perfluorohexyl)octane

Purification
(e.g., Three-Phase Extraction, Distillation)

Purified Product

Click to download full resolution via product page
Caption: A flowchart illustrating the general synthesis workflow.

Chemical Reactivity

The iodine atom in 2-lodo-1-(perfluorohexyl)octane is a good leaving group, which makes the
compound susceptible to various chemical transformations.
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¢ Nucleophilic Substitution: The compound readily undergoes nucleophilic substitution
reactions, allowing for the introduction of a wide range of functional groups. This makes it a
versatile intermediate for synthesizing diverse perfluoroalkyl derivatives.

+ Reduction Reactions: The carbon-iodine bond can be reduced to a carbon-hydrogen bond,
effectively removing the iodine atom to form 1-(perfluorohexyl)octane. This can be achieved
through catalytic hydrogenation with hydrogen gas and a palladium catalyst, or by using
reducing agents like lithium aluminum hydride. This derivative, a semifluorinated alkane, has
been extensively investigated and approved for ophthalmic use in treating dry eye disease.

Key Chemical Reactions

2-lodo-1-(perfluorohexyl)octane

+ Reducing Agent (e.g., LiAIH4)

* Nucleophile (e.g., NaN3) or Catalytic Hydrogenation

Nucleophilic Substitution Reduction

1-(perfluorohexyl)octane

Diverse Perfluoroalkyl Derivatives (Ophthalmic Applications)

Click to download full resolution via product page
Caption: Reactivity pathways of 2-lodo-1-(perfluorohexyl)octane.

Applications in Research and Development

The unique physicochemical properties of 2-lodo-1-(perfluorohexyl)octane make it a valuable
compound in several fields.
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Materials Science

The presence of the perfluorohexyl group imparts a low surface energy, leading to surfaces that
are highly repellent to both water and oil (hydrophobic and oleophobic). This property is critical
for developing advanced materials such as:

o Advanced Coatings: Used to create self-cleaning and anti-fouling surfaces.

o Lubricants: The high thermal stability makes it suitable for high-temperature lubricant
applications.

Drug Delivery and Biomedical Research

Semifluorinated alkanes, such as the derivatives of this compound, are attractive for novel drug
delivery systems.

o Ophthalmic Drug Delivery: The low surface tension and spreading ability are beneficial for
topical applications, including treatments for dry eye disease. The non-iodinated analog,
perfluorohexyloctane, is FDA-approved for this purpose. It is believed to stabilize the lipid
layer of the tear film.

» Biological Imaging: Its structure suggests potential as a contrast agent in biological imaging.

¢ Interaction with Membranes: The fluorinated structure allows it to influence the fluidity and
permeability of biological membranes, potentially affecting cellular processes.

Experimental Protocols

Detailed experimental protocols for 2-lodo-1-(perfluorohexyl)octane are not widely published.
However, standard techniques for characterization and purification can be applied, and
protocols for related compounds offer insight.

Spectroscopic Characterization

¢ Nuclear Magnetic Resonance (*H NMR) Spectroscopy: This technique is crucial for
characterizing the hydrocarbon (octane) portion of the molecule. The electronic effects of the
perfluorohexyl group and the iodine atom will cause distinct chemical shifts for the protons
on the octane chain. For a related, non-iodinated compound, the methine proton (CH)
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appears as a multiplet at 2.17-2.33 ppm, and the terminal methyl group shows as a triplet at
0.90 ppm. Similar patterns, with shifts influenced by the iodine, would be expected for 2-
lodo-1-(perfluorohexyl)octane.

Purification

o Three-Phase Extraction: This specialized technique leverages the compound's high
fluorophilicity. It involves creating three immiscible layers with an organic solvent, water, and
a fluorous solvent. The 2-lodo-1-(perfluorohexyl)octane will preferentially partition into the
fluorous phase, enabling efficient separation from non-fluorinated impurities.

Hypothetical Ocular Irritation Evaluation Workflow

Based on protocols for the related compound perfluorohexyloctane, a workflow to evaluate the
ocular effects of 2-lodo-1-(perfluorohexyl)octane can be proposed.
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Hypothetical Ocular Evaluation Workflow

Start: Baseline Measurement
(e.g., Corneal Surface Temperature)

Topical Application of Test Compound
(2-lodo-1-(perfluorohexyl)octane vs. Control)

Post-Application Monitoring
(Infrared Thermography at t=5, 60 min)

DEIEWAENSS
(Compare temperature changes, blinking frequency, etc.)

Conclusion on Irritation Potential

Click to download full resolution via product page
Caption: A proposed workflow for evaluating ocular effects.

Safety and Handling

2-lodo-1-(perfluorohexyl)octane is classified as a hazardous chemical.

Hazard Identification

e GHS Pictogram: Irritant.

¢ Signal Word: Warning.
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e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Measures

o Handling: Wear personal protective equipment, including safety goggles and gloves. Ensure
adequate ventilation and avoid creating dust or aerosols. Do not get in eyes, on skin, or on
clothing.

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. It should be
protected from direct sunlight as it may be sensitive to light.

e Incompatible Materials: Strong oxidizing agents.

Conclusion

2-lodo-1-(perfluorohexyl)octane is a highly functionalized molecule with a unique
combination of properties derived from its semifluorinated structure. Its utility as a synthetic
intermediate is significant, particularly for creating diverse perfluoroalkyl derivatives and the
ophthalmically important compound 1-(perfluorohexyl)octane. While its direct applications are
still under exploration, its characteristics make it a strong candidate for advanced materials
science and a valuable tool for researchers developing novel drug delivery systems. Proper
safety and handling procedures are essential when working with this compound due to its
irritant nature.

 To cite this document: BenchChem. [2-lodo-1-(perfluorohexyl)octane chemical and physical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b175511#2-iodo-1-perfluorohexyl-octane-chemical-
and-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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